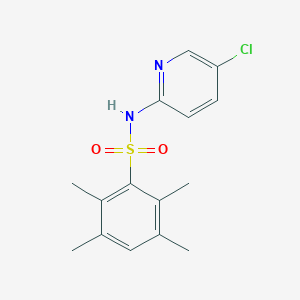![molecular formula C14H21NO3S B226115 1-[(4-Ethoxy-3-ethylphenyl)sulfonyl]pyrrolidine](/img/structure/B226115.png)
1-[(4-Ethoxy-3-ethylphenyl)sulfonyl]pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(4-Ethoxy-3-ethylphenyl)sulfonyl]pyrrolidine, also known as S-1, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of sulfonyl-containing pyrrolidines and has been studied extensively for its mechanism of action and physiological effects.
作用機序
The mechanism of action of 1-[(4-Ethoxy-3-ethylphenyl)sulfonyl]pyrrolidine involves the inhibition of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response and pain signaling. By inhibiting COX-2, this compound reduces the production of prostaglandins, leading to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. This compound has also been shown to reduce the expression of COX-2 and inducible nitric oxide synthase (iNOS), both of which are involved in the inflammatory response. In addition, this compound has been shown to reduce the production of reactive oxygen species (ROS), which can cause oxidative damage to cells.
実験室実験の利点と制限
1-[(4-Ethoxy-3-ethylphenyl)sulfonyl]pyrrolidine has several advantages for lab experiments. It is a stable compound that can be synthesized in large quantities with high purity. It has also been shown to have low toxicity and is well-tolerated in animal models. However, one limitation of this compound is that it has a short half-life in vivo, which may limit its therapeutic efficacy.
将来の方向性
There are several future directions for the study of 1-[(4-Ethoxy-3-ethylphenyl)sulfonyl]pyrrolidine. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of inflammatory diseases and cancer. Another direction is to develop more potent and selective COX-2 inhibitors based on the structure of this compound. Additionally, the development of novel drug delivery systems may help to overcome the short half-life of this compound in vivo, improving its therapeutic efficacy.
In conclusion, this compound is a promising compound that has gained significant attention in scientific research for its potential therapeutic applications. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively. Further research is needed to fully understand the potential of this compound in the treatment of inflammatory diseases and cancer.
合成法
The synthesis of 1-[(4-Ethoxy-3-ethylphenyl)sulfonyl]pyrrolidine involves the reaction of 4-ethoxy-3-ethylbenzenesulfonyl chloride with pyrrolidine in the presence of a base. The reaction yields this compound as a white solid with a high yield and purity. The synthesis method of this compound has been optimized to produce large quantities of the compound for scientific research.
科学的研究の応用
1-[(4-Ethoxy-3-ethylphenyl)sulfonyl]pyrrolidine has been studied extensively for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of inflammatory diseases and pain management. This compound has also been studied for its potential use in cancer therapy. It has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
特性
分子式 |
C14H21NO3S |
|---|---|
分子量 |
283.39 g/mol |
IUPAC名 |
1-(4-ethoxy-3-ethylphenyl)sulfonylpyrrolidine |
InChI |
InChI=1S/C14H21NO3S/c1-3-12-11-13(7-8-14(12)18-4-2)19(16,17)15-9-5-6-10-15/h7-8,11H,3-6,9-10H2,1-2H3 |
InChIキー |
OURZYSKWYYZRNT-UHFFFAOYSA-N |
SMILES |
CCC1=C(C=CC(=C1)S(=O)(=O)N2CCCC2)OCC |
正規SMILES |
CCC1=C(C=CC(=C1)S(=O)(=O)N2CCCC2)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![1-[(4-Chloro-3-propoxyphenyl)sulfonyl]pyrrolidine](/img/structure/B226113.png)
![1-[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]-2-ethylpiperidine](/img/structure/B226120.png)
![2-[(3-Chlorophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B226124.png)





